N-(4-bromophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
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Description
N-(4-bromophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C11H9BrN4O2S and its molecular weight is 341.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques and Antimicrobial Activity : The compound has been studied for its synthesis techniques, with a focus on generating novel derivatives with potential antimicrobial activities. For instance, compounds synthesized from similar chemical structures have shown significant antimicrobial activity against various strains, highlighting the compound's utility in developing new antimicrobial agents (Fahim & Ismael, 2019).
Anticancer and Antimicrobial Evaluation : Analogous compounds have been evaluated for their anticancer and antimicrobial activities, indicating the broad spectrum of biological activities these molecules can exhibit. The synthesis of N-aryl substituted phenyl acetamide analogs, for example, has shown promising results against cancer cell lines and microbial species, providing a foundation for further exploration of N-(4-bromophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide in these areas (Kumar et al., 2019).
Computational and Theoretical Studies
Quantum Calculations : Theoretical and computational studies, such as quantum calculations, have been applied to similar compounds to understand their electronic structures and reactivity. These studies provide insights into the chemical behavior and potential biological activities of such compounds, aiding in the design of molecules with enhanced biological activities (Fahim & Ismael, 2019).
Pharmacological Importance
Pharmacological Activities : Research into compounds with similar structures has identified a range of pharmacological activities, including anti-inflammatory, analgesic, and antibacterial properties. This suggests that N-(4-bromophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide could be a valuable scaffold for the development of new therapeutic agents with diverse biological effects (Rajveer et al., 2010).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O2S/c12-7-1-3-8(4-2-7)14-10(18)6-19-11-15-9(17)5-13-16-11/h1-5H,6H2,(H,14,18)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOCCAQANRLLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=CC(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.